molecular formula C8H7BrN2O B13670708 (7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol

(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol

Cat. No.: B13670708
M. Wt: 227.06 g/mol
InChI Key: ZVPCWFDKKSHROV-UHFFFAOYSA-N
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Description

(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol is a heterocyclic compound that features a bromine atom at the 7th position and a hydroxymethyl group at the 3rd position of the pyrrolo[3,2-c]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolo[3,2-c]pyridine core. The hydroxymethyl group can then be introduced via a subsequent reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs makes it a promising candidate for cancer therapy, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

(7-bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol

InChI

InChI=1S/C8H7BrN2O/c9-7-3-10-2-6-5(4-12)1-11-8(6)7/h1-3,11-12H,4H2

InChI Key

ZVPCWFDKKSHROV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CN=CC(=C2N1)Br)CO

Origin of Product

United States

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